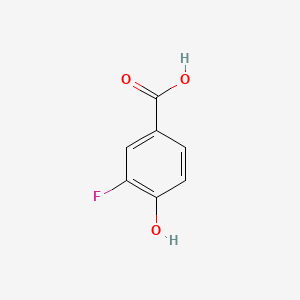

3-Fluoro-4-hydroxybenzoic acid

Description

Significance of Fluorinated Aromatic Carboxylic Acids in Modern Science

Fluorinated aromatic carboxylic acids represent a class of organic compounds that have become increasingly important in medicinal chemistry, agrochemicals, and materials science. hokudai.ac.jpchemrevlett.com The introduction of fluorine atoms into an aromatic carboxylic acid structure can profoundly alter its physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity and small size can influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This has led to the incorporation of fluorinated motifs in a significant percentage of commercial pharmaceuticals and agrochemicals. chemrevlett.comnih.gov The development of new synthetic methods, such as organic electrolysis, has made a wider variety of these valuable compounds more accessible for research and development. hokudai.ac.jp

Overview of Research Trajectories for 3-Fluoro-4-hydroxybenzoic Acid

Research involving this compound is multifaceted, extending into several key areas of chemical science. One prominent application is in the synthesis of liquid crystals. tandfonline.comresearchgate.net The specific positioning of the fluoro and hydroxyl groups on the benzoic acid core allows for the creation of molecules with unique mesomorphic properties, which are essential for the development of advanced display technologies. tandfonline.combiointerfaceresearch.com

Another significant research trajectory is in the field of polymer chemistry. The compound serves as a monomer for the synthesis of specialty polyarylates. bohrium.com The incorporation of this compound into polymer chains can enhance thermal stability and modify the dielectric properties of the resulting materials, making them suitable for applications in electronics. bohrium.com

Furthermore, this compound is utilized as a building block in the synthesis of biologically active molecules. chemicalbook.comresearchgate.net Its structure is a valuable scaffold for developing new therapeutic agents and other specialized chemical products.

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound is driven by several well-defined objectives. A primary goal is to fully elucidate the structure-property relationships in the materials derived from it. For instance, in liquid crystal research, studies aim to understand how the lateral fluorine substituent influences the formation and stability of different mesophases. tandfonline.comresearchgate.netbiointerfaceresearch.com

In polymer science, the objective is to synthesize novel polyarylates and characterize their thermal, mechanical, and electrical properties. bohrium.com Researchers are investigating how the inclusion of this fluorinated monomer affects the polymer's crystallinity, melting point, and dielectric constant. bohrium.com

From a synthetic chemistry perspective, the objective is to develop efficient and scalable methods for the preparation of this compound and its derivatives. chemicalbook.comprepchem.comgoogle.com This includes optimizing reaction conditions to improve yield and purity. prepchem.com

Finally, in medicinal chemistry, the compound is explored as a key intermediate for creating new drug candidates. researchgate.net The objective is to leverage its unique electronic and steric properties to design molecules with enhanced biological activity and favorable pharmacokinetic profiles.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H5FO3 | thermofisher.comthermofisher.comchemspider.com |

| Molecular Weight | 156.11 g/mol | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 350-29-8 | thermofisher.comsigmaaldrich.com |

| Melting Point | 154-158 °C | chemicalbook.comsigmaaldrich.com |

| Appearance | Off-white to brown powder | thermofisher.com |

| Solubility | Slightly soluble in water | chemicalbook.com |

| InChI Key | IUSDEKNMCOUBEE-UHFFFAOYSA-N | chemspider.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSDEKNMCOUBEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188530 | |

| Record name | 3-Fluoro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-29-8 | |

| Record name | 3-Fluoro-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursor Chemistry of 3 Fluoro 4 Hydroxybenzoic Acid

Strategies for the De Novo Synthesis of 3-Fluoro-4-hydroxybenzoic Acid

The synthesis of this compound, an important intermediate in the creation of pharmaceuticals and other chemicals, can be achieved through various chemical strategies. google.com These methods often involve multiple steps and utilize different precursor molecules to achieve the desired fluorinated and hydroxylated benzoic acid structure.

Multi-step Organic Synthesis Approaches

The de novo synthesis of this compound typically involves a sequence of reactions starting from simpler, more readily available chemical precursors. While specific multi-step syntheses can vary, a general approach may involve the introduction of the fluorine and hydroxyl groups onto a benzoic acid backbone through a series of carefully controlled reactions. These synthetic routes are often designed to manage the regioselectivity of the substitutions to ensure the correct placement of the functional groups on the aromatic ring.

One documented approach begins with 4-fluorophenol (B42351). google.com This starting material is first treated with potassium hydroxide (B78521) and carbon dioxide to introduce a carboxyl group, a reaction known as carboxylation. google.com The subsequent step involves the use of concentrated sulfuric acid and heat to facilitate the final arrangement to this compound. google.com This particular method has been reported with a yield of approximately 73.1%. google.com

Another multi-step pathway starts from 2-fluoro-4-methoxyacetophenone. asm.org The first step involves the cleavage of the methyl ketone group using hypobromous acid (HOBr) to yield 2-fluoro-4-methoxybenzoic acid. asm.org This is followed by the cleavage of the ether bond using boron tribromide (BBr3) to give the final product, 2-fluoro-4-hydroxybenzoic acid. asm.org A similar demethylation strategy is also used for the synthesis of this compound from its methoxy (B1213986) precursor. asm.org

Demethylation Reactions of Fluorinated Methoxybenzoic Acid Precursors

A prominent and efficient method for synthesizing this compound is through the demethylation of its corresponding methoxy precursor, 3-fluoro-4-methoxybenzoic acid. prepchem.comprepchem.com This reaction involves the cleavage of the methyl ether group to reveal the hydroxyl group.

Several reagents can be employed for this transformation. A common method involves heating 3-fluoro-4-methoxybenzoic acid with a mixture of concentrated hydrobromic acid (HBr) and acetic acid under reflux conditions. prepchem.comprepchem.com One specific example of this procedure reports a high yield of 86% after refluxing for 34 hours and subsequent recrystallization. prepchem.com Another variation of this method involves an overnight reaction followed by distillation and extraction to produce the desired product. prepchem.com

Boron tribromide (BBr₃) is another powerful reagent used for the demethylation of aryl methyl ethers and has been applied to the synthesis of fluorinated hydroxybenzoic acids. asm.org This reagent effectively cleaves the ether bond to yield the desired hydroxyl group. asm.org

The cytochrome P450 enzyme CYP199A4 has also been shown to efficiently demethylate 4-methoxybenzoic acid. rsc.org While this has been demonstrated on the para-methoxy isomer, it highlights the potential of biocatalytic approaches for such transformations. rsc.org

| Precursor | Reagent(s) | Conditions | Yield |

| 3-fluoro-4-methoxybenzoic acid | HBr, Acetic Acid | Reflux, 34 hours | 86% prepchem.com |

| 3-fluoro-4-methoxybenzoic acid | HBr, Acetic Acid | Overnight digestion | Not specified prepchem.com |

| 2-fluoro-4-methoxybenzoic acid | BBr₃ | Not specified | 70% (for the 2-fluoro isomer) asm.org |

Specialized Methodologies for Enhanced Yield and Purity

To improve the efficiency and quality of this compound synthesis, specialized methodologies are employed. These often focus on optimizing reaction conditions and purification techniques.

One patented method for synthesizing 3-hydroxy-4-fluorobenzoic acid from 4-fluorophenol emphasizes simple principles and high yield. google.com The process involves the carboxylation of 4-fluorophenol using carbon dioxide in the presence of potassium hydroxide, followed by an acid-catalyzed rearrangement. google.com The reported yield for this method is a significant 73.1%. google.com

Purification is a critical step for obtaining high-purity this compound. Recrystallization from water is a common technique used to purify the crude product obtained from demethylation reactions. prepchem.com High-pressure liquid chromatography (HPLC) is another powerful purification method that has been used for isolating fluorinated hydroxybenzoic acids, ensuring a very pure final product. asm.org

| Method | Starting Material | Key Reagents | Reported Yield | Purification |

| Patented Synthesis | 4-fluorophenol | KOH, CO₂, H₂SO₄ | 73.1% google.com | Not specified |

| Demethylation | 3-fluoro-4-methoxybenzoic acid | HBr, Acetic Acid | 86% prepchem.com | Recrystallization from water prepchem.com |

| Multi-step Synthesis | 2-fluoro-4-methoxyacetophenone | HOBr, BBr₃ | 70% (for 2-fluoro isomer) asm.org | HPLC asm.org |

This compound as a Versatile Synthetic Building Block

This compound and its isomers are valuable building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules. The presence of three different functional groups—a carboxylic acid, a hydroxyl group, and a fluorine atom—provides multiple reaction sites for further chemical modifications.

The ethyl ester of this compound is a versatile reagent used in the synthesis of various pharmaceuticals and other complex compounds. For example, it is a precursor for the synthesis of 3-fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid ethyl ester.

The structural motif of fluorinated hydroxybenzoic acids is found in compounds with interesting biological activities. For instance, the 3-fluoro-4-hydroxybenzoate scaffold shows affinity for small/intermediate conductance calcium-activated potassium (KCa2/3) channels, suggesting potential applications in neuropharmacology. vulcanchem.com Halogenated benzoic acids have also been shown to act as antimicrobial agents by inhibiting enzymes like protocatechuate 3,4-dioxygenase. vulcanchem.com

Furthermore, in the field of materials science, the para-positioning of the carboxylic acid and hydroxyl groups in isomers like 2-fluoro-4-hydroxybenzoic acid makes them suitable for synthesizing mesogens used in liquid crystals. ossila.com

Role in Pharmaceutical Intermediate Synthesis

This compound is a pivotal building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. googleapis.com Its structural features, namely the aromatic carboxylic acid functional group combined with a fluorine atom and a hydroxyl group, make it a versatile precursor. googleapis.com The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of a final drug molecule, properties that are highly desirable in drug discovery. Consequently, this compound serves as a key intermediate in the development of various pharmaceuticals, including those with anti-inflammatory and analgesic properties. googleapis.com Its utility extends to being a foundational component for creating compounds with specific biological activities, making it a valuable starting material for medicinal chemists. googleapis.com The compound is also recognized as an important intermediate in the preparation of pesticides. sigmaaldrich.com

Derivatization for Novel Chemical Entities

The chemical reactivity of this compound, stemming from its hydroxyl and carboxylic acid groups, allows for extensive derivatization to produce novel chemical entities. These derivatives are often explored for unique biological activities. The hydroxyl group can undergo O-alkylation to form alkoxy derivatives, while the carboxylic acid can be converted into esters, amides, and other functionalities. chemscene.comnih.gov These transformations are fundamental in medicinal chemistry for creating libraries of related compounds to be screened for therapeutic potential.

Esterification is a common derivatization strategy for this compound. The reaction of the carboxylic acid group with various alcohols yields fluoro-hydroxybenzoate esters. These esters can serve as prodrugs or as intermediates for further synthetic modifications. For example, this compound is used in the preparation of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate. chemscene.comnih.govresearchgate.net The synthesis of such esters typically involves standard esterification conditions, such as reacting the acid with an alcohol in the presence of an acid catalyst. The general principles of esterification are also applicable, such as the reaction with benzyl (B1604629) chloride in a polar aprotic solvent to form the corresponding benzyl ester, a method used for analogous hydroxybenzoic acids. researchgate.net

A significant application of this compound is in the synthesis of bis 3-fluoro-4-hydroxybenzoates. chemscene.comnih.gov These molecules are formed by reacting two equivalents of the acid (or its activated form) with a diol linker. A notable example is the synthesis of 1,3-Phenylene bis(3-fluoro-4-hydroxybenzoate). academictree.org This class of compounds has garnered research interest due to its biological activity; specifically, they have been identified as potent pan-inhibitors of KCa2/3 channels. chemscene.comnih.govresearchgate.net

The synthesis of these bis-esters can be achieved through condensation reactions. For instance, the synthesis of 1,3-Phenylene bis(3-fluoro-4-benzyloxybenzoate) involves reacting 3-fluoro-4-benzyloxybenzoic acid (a protected form of the parent compound) with resorcinol. academictree.org This reaction is typically carried out in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). academictree.org A subsequent deprotection step, such as hydrogenolysis, removes the benzyl protecting groups to yield the final bis(3-fluoro-4-hydroxybenzoate). academictree.org

Table 1: Synthesis of 1,3-Phenylene bis(3-fluoro-4-benzyloxybenzoate) academictree.org

| Reactant 1 | Reactant 2 | Coupling Agent | Catalyst | Solvent | Yield |

| 3-Fluoro-4-benzyloxybenzoic acid | Resorcinol | DCC | DMAP | Dichloromethane | 69% |

Synthesis of Fluoro-hydroxybenzoate Esters

Chemoenzymatic Synthesis Applications

Chemoenzymatic methods, which combine chemical and enzymatic steps, offer a powerful strategy for synthesizing complex molecules with high selectivity and under mild conditions. While the direct enzymatic synthesis of this compound itself is not widely documented, the compound is an excellent substrate for enzymatic transformations to create valuable derivatives. Enzymes like lipases are particularly useful for this purpose. nih.govnih.gov

Lipase-catalyzed esterification is a key chemoenzymatic application. nih.gov These enzymes can catalyze the acylation of alcohols using this compound, often with high regio- and stereoselectivity. nih.govrsc.org This approach is advantageous as it avoids the harsh conditions and potential side reactions associated with purely chemical methods. The use of lipases in organic solvents to mediate the synthesis of esters is a well-established green chemistry technique for producing pharmaceutical intermediates. nih.gov Furthermore, the progress of such enzymatic reactions involving fluorinated molecules can be effectively monitored using techniques like 19F NMR spectroscopy, which provides a sensitive probe for fluorine-containing compounds. nih.gov The broader field of enzymatic synthesis of fluorinated compounds is rapidly expanding, utilizing various enzymes like transaminases and aldolases to create novel fluorinated building blocks for the pharmaceutical industry. nih.gov

Spectroscopic and Structural Elucidation of 3 Fluoro 4 Hydroxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of 3-Fluoro-4-hydroxybenzoic acid, the aromatic region of the ¹H NMR spectrum is of particular interest. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling patterns of the aromatic protons. For instance, in a study involving the chloramination of this compound, the aromatic region of an 800 MHz 1D ¹H NMR spectrum was dominated by the signals of the parent compound and its major derivatives. rsc.org The specific chemical shifts and coupling constants (J-values) between adjacent protons provide unequivocal evidence for the substitution pattern on the aromatic ring.

While specific spectral data for the parent this compound is not detailed in the provided search results, related structures offer insight. For example, the ¹H NMR spectrum of 4-fluorobenzoic acid in acetone (B3395972) shows signals in the aromatic region, and the spectrum of 3-chloro-4-hydroxybenzoic acid would also exhibit characteristic aromatic proton signals. spectrabase.comnist.gov

| Compound | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

|---|---|---|---|---|---|

| 4-Methylbenzoic acid | DMSO-d₆ | 12.80 | s | - | -COOH |

| 7.84 | d | 6.48 | Ar-H | ||

| 3-Chlorobenzoic acid | DMSO-d₆ | 13.34 | s | - | -COOH |

| 7.79 | m | - | Ar-H |

¹³C NMR Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift influenced by its electronic environment. For this compound, one would expect to see seven distinct signals corresponding to the seven carbon atoms: six from the benzene ring and one from the carboxylic acid group. The carbon atom attached to the fluorine will exhibit a characteristic coupling (¹JCF), which is a key indicator of its position.

A search result from ChemicalBook provides the existence of a ¹³C NMR spectrum for this compound, though the specific data is not detailed. chemicalbook.com However, supplementary information from a Royal Society of Chemistry publication provides ¹³C NMR data for cinnamic acid, a structurally related compound, showing distinct peaks for the carboxylic acid and aromatic carbons. rsc.org

| Compound | Solvent | Chemical Shifts (δ) / ppm |

|---|---|---|

| Cinnamic acid | DMSO | 172.67, 147.12, 134.05, 130.77, 128.98, 128.40, 117.38 |

| 4-Methylbenzoic acid | DMSO-d₆ | 167.80, 143.46, 129.80, 129.55, 128.52, 21.55 |

¹⁹F NMR Spectroscopy for Fluorine Environments and Conformational Studies

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govresearchgate.net It provides valuable information about the electronic environment of the fluorine atom and can be used to study conformational changes in molecules. nih.goviucr.org

In a study on the chloramination of this compound, a 500 MHz ¹H-decoupled 1D ¹⁹F spectrum of the reaction mixture was found to be complex, with numerous peaks indicating the formation of many different fluorinated disinfection byproducts. nih.gov This highlights the power of ¹⁹F NMR in analyzing complex mixtures of fluorinated compounds. nih.govresearchgate.net The chemical shift of the fluorine atom in this compound and its derivatives is sensitive to changes in the molecular structure, making ¹⁹F NMR a crucial tool for identifying these products. rsc.orgnih.gov Furthermore, two-dimensional NMR experiments, such as ¹H-¹⁹F HETCOR, can be used to establish correlations between fluorine and proton nuclei, aiding in complete structure determination. rsc.orgnih.gov

Mass Spectrometry for Molecular Confirmation and Isotopic Labeling Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.gov For this compound (C₇H₅FO₃), the expected exact mass is 156.0274 g/mol . HRMS can confirm this molecular formula, distinguishing it from other compounds with the same nominal mass. In studies of complex mixtures, such as the disinfection byproducts of this compound, HRMS is essential for assigning molecular formulas to the numerous products formed. nih.gov

Isotopic Labeling with ¹⁴C for Metabolic Tracing

Isotopic labeling is a technique used to trace the metabolic fate of a compound. nih.gov By replacing one or more atoms of a molecule with their heavier isotopes, such as replacing ¹²C with ¹⁴C, the compound can be followed through metabolic pathways. ¹⁴C is a radioactive isotope, and its presence can be detected using techniques like scintillation counting or phosphor imaging. osti.gov

While no specific studies on the ¹⁴C labeling of this compound were found, the general principle involves synthesizing the compound with a ¹⁴C-labeled precursor. For instance, a synthesis could start with a ¹⁴C-labeled benzoic acid derivative. d-nb.info Once the labeled this compound is introduced into a biological system, its metabolic products can be identified by tracking the ¹⁴C label, providing insights into its biotransformation and distribution. nih.govosti.gov This approach has been widely used to study the metabolism of various compounds, including other benzoic acid derivatives. d-nb.info

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For this compound and its derivatives, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their physical and chemical properties.

Studies on bent-shaped liquid crystals have utilized derivatives of 3-hydroxybenzoic acid as the central core. researchgate.net The mesomorphic properties of these materials, which can exhibit columnar, lamellar, and nematic phases, were investigated using techniques including X-ray diffraction. researchgate.net For instance, the crystal structure of co-crystals containing linezolid (B1675486) and 4-hydroxybenzoic acid has been characterized by a powder X-ray diffraction (PXRD) pattern with distinct peaks at approximately 3.8, 15.6, 18.8, 24.6, 25.9, and 28.4 ±0.2 degrees 2-theta. google.az

In a related study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, X-ray diffraction analysis revealed the presence of intramolecular C—H⋯O hydrogen bonds. iucr.org The crystal structure is characterized by inversion dimers formed through pairs of O—H⋯O hydrogen bonds, creating R22(8) ring motifs. These dimers are further connected by C—H⋯π interactions, resulting in the formation of molecular sheets. iucr.org The presence of polymorphs in such compounds can be identified by techniques including powder X-ray diffraction. google.com

Table 1: Selected Crystallographic Data for a Related Benzoic Acid Derivative

Data sourced from a study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, a related benzoic acid derivative. iucr.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the purification, isolation, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and other column chromatographic techniques are frequently employed for these purposes.

For instance, this compound has been synthesized from 3-fluoro-4-methoxybenzoic acid, with subsequent purification of the product accomplished via HPLC. asm.org In one method, the purification was carried out on a NovaPak HR C18 column (25 by 200 mm) using a mobile phase of 1% acetic acid–25% methanol–74% H2O. asm.org Similarly, derivatives such as 2,5-difluoro-4-hydroxybenzoic acid have been purified using column chromatography on a silica (B1680970) column with an eluent of 30% ethyl acetate (B1210297) and 70% petroleum ether. asm.org

The purity of final products in synthetic pathways involving these compounds is often confirmed using chromatographic techniques. For example, in the synthesis of para-aminosalicylic acid (PAS) analogs, reaction progress was monitored by thin-layer chromatography (TLC), and final products were purified by flash chromatography on silica gel. nih.gov

A validated reverse-phase HPLC (RP-HPLC) method has been developed for the identification and quantification of 4-hydroxybenzoic acid, a related compound, in pharmaceutical formulations. longdom.org This method utilized a C18 column and a gradient elution with a mobile phase consisting of 0.1% phosphoric acid buffer and acetonitrile, with detection at 230 nm. longdom.org The retention times for 4-hydroxybenzoic acid and levetiracetam (B1674943) were found to be 11.78 minutes and 9.03 minutes, respectively. longdom.org The linearity of this method was established in the concentration range of approximately 0.5 µg/mL to 4 µg/mL for 4-hydroxybenzoic acid. longdom.org

Table 2: Exemplary HPLC Method Parameters for Analysis of Hydroxybenzoic Acids

Data based on a validated method for 4-hydroxybenzoic acid. longdom.org

Compound Index

Computational and Theoretical Studies on 3 Fluoro 4 Hydroxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-fluoro-4-hydroxybenzoic acid. uc.pt Methods like DFT with the B3LYP functional and basis sets such as 6-31+G** or 6-311++G(d,p) are commonly employed for geometry optimization and property calculation of benzoic acid derivatives. uc.ptintelcentru.rointelcentru.rorsc.org

These calculations provide insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are key indicators of chemical reactivity and stability. intelcentru.roscispace.com A smaller energy gap generally suggests higher reactivity. scispace.com For substituted benzoic acids, these calculations also help in determining molecular descriptors like chemical hardness, chemical potential, and electronegativity, which suggest the molecule's stability and its tendency to attract electrons. intelcentru.ro

The presence of electron-withdrawing groups, such as the fluorine atom and the carboxylic acid moiety, significantly influences the electronic distribution across the aromatic ring. vulcanchem.com This polarization creates reactive sites, which can be visualized using mapped molecular electrostatic potential surfaces. intelcentru.roscispace.com These maps predict where the molecule is susceptible to electrophilic or nucleophilic attack. Furthermore, quantum chemical descriptors, including Natural Bond Orbital (NBO) charges on the ring carbons and HOMO/LUMO energies, have been used to train machine learning models to predict chemical properties like Hammett constants, which quantify the electronic effect of substituents on reactivity. rsc.org The maximum electronic absorption bands for similar benzoic acid derivatives, assigned to π→π* transitions, have shown reasonable agreement between experimental UV-Vis spectra and theoretical calculations using time-dependent DFT (TD-DFT). intelcentru.rointelcentru.ro

Table 1: Calculated Electronic Properties of Substituted Benzoic Acids (Note: The following data is illustrative, based on typical values for similar compounds calculated using DFT methods as described in the literature. intelcentru.rorsc.orgscispace.com)

| Property | Description | Typical Calculated Value Range |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | 4.0 to 5.0 eV |

| Dipole Moment | Measure of the net molecular polarity | 1.0 to 3.0 Debye |

| Chemical Hardness | Resistance to change in electron distribution | > 2.0 eV |

| Electronegativity | Tendency to attract electrons | > 3.5 eV |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While direct molecular dynamics (MD) simulation studies on this compound are not extensively documented in the provided sources, the principles of its conformational analysis and intermolecular interactions are well-established through quantum chemical calculations on closely related structures. uc.ptmdpi.com These computational methods are used to explore the potential energy landscape of the molecule, identifying stable conformers and the energy barriers between them. uc.pt

For substituted benzoic acids, the primary conformational freedom involves the rotation of the carboxylic acid group relative to the plane of the benzene (B151609) ring. This gives rise to different conformers, often designated as cis and trans, depending on the orientation of the carboxylic proton. mdpi.com For an ortho-substituted benzoic acid, like 2-fluorobenzoic acid, detailed DFT calculations have identified both planar and non-planar conformers. uc.ptmdpi.com The relative stability of these conformers is dictated by a balance of intramolecular interactions, including stabilizing forces like C-H···O= hydrogen bonds and destabilizing repulsive interactions between the substituent (fluorine) and the oxygen atoms of the carboxylic group. mdpi.com In the case of this compound, similar analyses would predict conformers based on the orientation of the -COOH and -OH groups, influenced by potential intramolecular hydrogen bonding and steric effects.

Computational techniques such as molecular docking are also used to simulate the interaction of fluorinated compounds with biological targets like enzymes or receptors. These simulations help identify potential binding poses and predict binding affinity, which is crucial for understanding the molecule's mechanism of action at a molecular level.

Theoretical Models for Rationalizing Structural Features

Theoretical models, primarily based on quantum chemical calculations like DFT, are essential for rationalizing the three-dimensional structure of this compound. uc.ptmdpi.com These models can accurately predict geometric parameters such as bond lengths and angles, which have been shown to be in good agreement with experimental data from X-ray crystallography for similar benzoic acid derivatives. intelcentru.ro

For substituted benzoic acids, a key structural feature is the planarity of the molecule. DFT calculations on related compounds, such as 3-chloro-5-fluoro-4-phenylmethoxybenzoic acid, predict a largely planar benzoic acid ring with only slight distortions caused by the substituents. vulcanchem.com However, significant repulsive interactions can lead to non-planar structures. For example, in some conformers of 2-fluorobenzoic acid, repulsion between the carboxylic hydrogen and the ortho-hydrogen atom forces the carboxylic group to tilt out of the ring's plane. mdpi.com

In this compound, theoretical models would be used to evaluate the interplay between the fluoro and hydroxyl substituents and the carboxylic acid group. Repulsive interactions between the lone pairs of the fluorine atom and the oxygen atoms of the carboxyl group can influence conformational preferences. mdpi.com At the same time, the potential for intramolecular hydrogen bonding between the 4-hydroxy group and the 3-fluoro or the carboxylic acid group would be a critical factor in determining the most stable geometry. These models provide a structural foundation for understanding the molecule's physical and chemical properties.

Structure-Activity Relationship (SAR) Modeling for Fluorinated Compounds

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's chemical structure with its biological activity. For fluorinated compounds like this compound, these models are critical for designing new molecules with desired properties.

The introduction of fluorine into a molecule can significantly alter its metabolic stability, membrane permeability, and binding affinity for biological targets. vulcanchem.com SAR studies on related compounds provide valuable insights. For instance, in a study of salicylate (B1505791) (2-hydroxybenzoic acid) derivatives, fluorination at the 3- and/or 5-position was found to enhance the induction of systemic acquired resistance in plants. researchgate.net Specifically, 3-fluorosalicylate was more active than the parent salicylic (B10762653) acid, highlighting the positive effect of a fluorine atom at this specific position. researchgate.net This suggests that the placement of fluorine on the benzoic acid ring is a critical determinant of biological function.

QSAR models often use computationally derived descriptors to predict activity. These can include electronic descriptors (e.g., Hammett constants, NBO charges), steric parameters, and properties like the partition coefficient (logP) and polar surface area. rsc.org For fluorinated compounds, the high electronegativity of fluorine is a key descriptor. By synthesizing and testing a series of analogues with modifications at different positions, researchers can build robust models that correlate these structural features with activity, guiding the development of new therapeutic agents or materials. nih.gov

Biochemical Interactions and Enzymatic Studies of 3 Fluoro 4 Hydroxybenzoic Acid

Role as Substrate and Inhibitor in Enzymatic Reactions

3-Fluoro-4-hydroxybenzoic acid has been a subject of biochemical research, where it has been characterized as both a substrate for and an inhibitor of various enzymes. Its fluorinated structure makes it a valuable tool for studying enzymatic mechanisms, particularly through methods like ¹⁹F-NMR spectroscopy. researchgate.net

Flavin-dependent monooxygenases are a class of enzymes crucial for the biotransformation of aromatic compounds in microorganisms. researchgate.net Studies have utilized fluorinated analogs like this compound to probe the active sites and reaction mechanisms of these enzymes. researchgate.net

Research on 4-hydroxybenzoate (B8730719) 1-hydroxylase from Candida parapsilosis CBS604, a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase, demonstrated that the enzyme catalyzes the oxidative decarboxylation of a wide array of 4-hydroxybenzoate derivatives. nih.govasm.org Using ¹⁹F nuclear magnetic resonance spectroscopy, it was confirmed that this enzyme facilitates the conversion of fluorinated 4-hydroxybenzoates into their corresponding hydroquinones. nih.govasm.org This indicates that this compound can act as a substrate for this type of enzyme. The mechanism is believed to involve the phenolate (B1203915) form of the substrate, where deprotonation of the 4-hydroxy group is a key step for catalysis. nih.govasm.org

This compound has been identified as an inhibitor of β-ketoacyl CoA synthase, an essential enzyme in fatty acid synthesis. The inhibitory action occurs through its binding to the active site of the enzyme. This binding prevents the formation of acyl coenzyme A from acetyl CoA and malonyl CoA, thereby disrupting the fatty acid synthesis pathway. The mechanism of inhibition is thought to involve the coordination of the hydroxyl group of this compound with a nonheme iron ion in the enzyme's active site, which stabilizes the complex and enhances the binding affinity.

While not a direct modulator itself, this compound serves as a key intermediate in the synthesis of more complex pharmaceutical compounds designed to target inflammation. chemimpex.comsmolecule.com Its chemical structure is a building block for creating molecules with potential anti-inflammatory properties. chemimpex.com For instance, the isomer 4-fluoro-3-hydroxybenzoic acid is used as a precursor to synthesize potent inhibitors of β-arylsulfotransferase IV (β-AST-IV), an enzyme involved in metabolic pathways that can influence inflammation. This highlights the role of the fluorinated hydroxybenzoic acid scaffold in developing targeted therapeutic agents.

Inhibition of Beta-Ketoacyl CoA Synthase

Investigations into Metabolic Pathways and Enzyme Specificity

This compound has been identified as an intermediate in the microbial metabolism of other fluorinated aromatic compounds. nih.gov In a methanogenic consortium enriched from anaerobic sewage sludge, it appears as a metabolite in the degradation pathway of 6-fluoro-3-methylphenol. nih.gov The observed metabolic sequence demonstrates a novel demethylation step that is rate-limiting. nih.gov

The metabolic pathway is detailed in the table below:

| Precursor Compound | Intermediate 1 | Intermediate 2 (Target Compound) | Final Aromatic Product |

| 6-Fluoro-3-methylphenol | 5-Fluoro-4-hydroxy-2-methylbenzoic acid | This compound | 3-Fluorobenzoic acid |

| Data sourced from a study on a methanogenic consortium. nih.gov |

This pathway is analogous to the degradation of m-cresol (B1676322), which proceeds through corresponding non-fluorinated intermediates. nih.gov The ability of enzymes within these microorganisms to process the fluorinated analog demonstrates a degree of substrate promiscuity, providing insight into enzyme specificity. The final product of the m-cresol pathway is benzoic acid, linking it to the anaerobic metabolism of many other phenols. nih.gov The esterase PrbA from Enterobacter cloacae has also been shown to hydrolyze a variety of compounds structurally analogous to its primary substrates (parabens), including methyl 3-hydroxybenzoate, indicating that related enzymes can have broad substrate specificity. nih.gov

Protein-Ligand Binding Affinity Studies

The binding of small molecules to proteins is fundamental to their biological activity. Studies on substituted benzoic acids have provided insights into the factors governing these interactions.

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport of many drugs and endogenous compounds. While direct binding studies for this compound with HSA are not prominently documented, research on structurally similar compounds provides valuable information.

A comprehensive study on twenty-five benzoic acid derivatives, including various fluorobenzoic acids, examined their binding properties to HSA. nih.gov The findings indicated that derivatives with halogen groups (like fluorine) at the meta- or para-positions showed a higher affinity for HSA. nih.gov This suggests that this compound, which has a fluorine atom at the meta-position relative to the carboxyl group, would likely exhibit significant binding to HSA.

Further studies on the interaction between 4-hydroxybenzoic acid (4-HBA) and vanillic acid (VA) with HSA revealed that the binding is a spontaneous process. nih.gov Thermodynamic analysis indicated that hydrogen bonds and van der Waals forces were the primary contributors to the binding energy in these interactions. nih.gov

The table below summarizes the thermodynamic parameters for the binding of related compounds to HSA, suggesting the nature of the interaction that could be expected for this compound.

| Compound | Temperature (K) | Binding Constant (Kₐ) (L·mol⁻¹) | ΔG (kJ·mol⁻¹) | ΔH (kJ·mol⁻¹) | ΔS (J·mol⁻¹·K⁻¹) |

| 4-Hydroxybenzoic Acid (4-HBA) | 298 | 1.16 x 10⁴ | -23.18 | -13.59 | 32.18 |

| 310 | 0.82 x 10⁴ | -23.49 | |||

| Vanillic Acid (VA) | 298 | 1.39 x 10⁴ | -23.64 | -16.27 | 24.73 |

| 310 | 1.02 x 10⁴ | -23.90 | |||

| Data from a fluorescence quenching study on HSA. nih.gov |

These data show a spontaneous (negative ΔG) and primarily enthalpy-driven (negative ΔH) interaction for similar non-fluorinated compounds, a model that could plausibly extend to this compound.

Hydrogen Bonding and Electrostatic Interactions

The biochemical interactions of this compound are predominantly governed by hydrogen bonding and electrostatic forces. These non-covalent interactions are critical for its recognition, orientation, and catalytic conversion within the active sites of enzymes. The specific functional groups of the molecule—the carboxyl group, the hydroxyl group, and the fluorine atom—each play a distinct role in mediating these interactions.

Detailed research findings indicate that the hydroxyl and carboxyl groups are the primary sites for forming hydrogen bonds with amino acid residues in enzyme active sites. nih.gov The fluorine atom, while a weak hydrogen bond acceptor, significantly influences the molecule's electronic properties. Its strong electron-withdrawing nature increases the acidity of the phenolic hydroxyl group, thereby enhancing its capacity to act as a hydrogen bond donor and facilitating its deprotonation.

Studies on flavin-dependent monooxygenases, which are crucial for the biotransformation of phenolic compounds, reveal that the deprotonation of the 4-hydroxy group is a key step for catalysis. researchgate.net The enzyme's active site provides a microenvironment that stabilizes the resulting phenolate anion through a network of hydrogen bonds and electrostatic interactions. This stabilization is essential for initiating the hydroxylation reaction. nih.gov

Research using fluorinated substrate analogs provides direct evidence for these powerful interactions. In a study involving the two-component monooxygenase 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (HPAH), the binding of a similar compound, 3-fluoro-4-hydroxyphenylacetate, to the enzyme's C2 component resulted in a significant depression of the substrate's pKa by 2.5 pH units. researchgate.net This change, equivalent to an energy of 14 kJ/mol, is consistent with the formation of one or more strong hydrogen bonding interactions that favor the deprotonated, phenolate form of the substrate. researchgate.net Further investigation using ¹⁹F NMR identified a specific active site residue, His120, as being responsible for deprotonating the bound substrate. researchgate.net This highlights a direct electrostatic interaction crucial for enzymatic activity.

The strength of these hydrogen bonds is often amplified within the non-aqueous, low-dielectric environment of an enzyme's active site compared to in aqueous solution. pnas.orgpnas.org This principle suggests that the binding energy of the enzyme is used to position the substrate correctly and enhance the electrostatic interactions necessary for catalysis. pnas.org For instance, in p-hydroxybenzoate hydroxylase, the residue Tyr222 is known to interact with the carboxyl moiety of the substrate, helping to anchor it within the active site. nih.gov The precise orientation afforded by this network of interactions ensures that the substrate is correctly positioned relative to the enzyme's flavin cofactor for the subsequent chemical transformation. nsf.gov

The following tables summarize the key functional groups and their roles in these interactions, as well as the observed effects of enzymatic binding on related fluorinated substrates.

Table 1: Role of Functional Groups in Biochemical Interactions

| Functional Group | Primary Role in Interaction | Type of Interaction |

|---|---|---|

| 4-Hydroxyl (-OH) | Acts as a hydrogen bond donor. Deprotonates to form a phenolate anion. | Hydrogen Bonding, Electrostatic |

| 1-Carboxyl (-COOH) | Acts as a hydrogen bond donor and acceptor. Anchors the molecule in the active site. | Hydrogen Bonding, Electrostatic |

| 3-Fluoro (-F) | Electron-withdrawing, increases the acidity of the 4-hydroxyl group. Weak hydrogen bond acceptor. | Electrostatic (Inductive Effect) |

Table 2: Research Findings on Enzymatic Interactions with Fluorinated Phenolic Acids

| Enzyme | Substrate Analog | Key Research Finding | Significance | Reference |

|---|---|---|---|---|

| 4-Hydroxyphenylacetate 3-Hydroxylase (HPAH) | 3-Fluoro-4-hydroxyphenylacetate | Binding to the enzyme depresses the substrate's pKa by 2.5 units. | Strong hydrogen bonding and electrostatic stabilization in the active site favor the reactive phenolate form. | researchgate.net |

Mechanistic Insights into the Biological Activity of 3 Fluoro 4 Hydroxybenzoic Acid

Mechanisms of Anti-Inflammatory Effects

3-Fluoro-4-hydroxybenzoic acid and its derivatives have been noted for their potential anti-inflammatory activities, which are believed to stem from several mechanisms. The broader class of hydroxybenzoic acids is understood to reduce inflammation through the modulation of inflammatory pathways. this compound specifically serves as a key intermediate in the synthesis of pharmaceuticals designed to have anti-inflammatory properties. chemimpex.com

Research into structurally related compounds provides further insight. For example, derivatives of the isomeric 4-fluoro-3-hydroxybenzoic acid are suggested to possess anti-inflammatory capabilities. Furthermore, derivatives of 3-fluoro-4-hydroxybenzaldehyde, a closely related aldehyde, can be converted into hydrazones that demonstrate potent inhibition of macrophage migration, a key process in the inflammatory response. ossila.com The anti-inflammatory effect of the parent compound, 4-hydroxybenzoic acid (4-HB), has been linked to its ability to directly inhibit the NLRP3 inflammasome, which in turn suppresses the release of pro-inflammatory cytokines. mdpi.com The fluorine atom in this compound is thought to enhance binding affinity to specific molecular targets, which could potentiate its anti-inflammatory effects compared to its non-fluorinated counterpart. smolecule.com

Modulatory Effects on Biochemical Processes

This compound demonstrates notable interaction with various biochemical pathways, primarily through enzyme inhibition. chemimpex.com It has been identified as an inhibitor of β-ketoacyl CoA synthase, an enzyme crucial for fatty acid synthesis in microorganisms. This inhibitory action highlights its potential to disrupt essential metabolic processes in certain organisms.

The broader structural family of halogenated benzoic acids, to which this compound belongs, has been shown to interfere with microbial processes by inhibiting enzymes such as protocatechuate 3,4-dioxygenase. vulcanchem.com Moreover, structural analogs of this compound show affinity for small/intermediate conductance calcium-activated potassium channels (KCa2/3), suggesting a potential role in modulating cellular excitability and neuropharmacological processes. vulcanchem.com The positioning of the fluorine atom is critical to its activity; for instance, the isomer 4-fluoro-3-hydroxybenzoic acid acts as an inhibitor of β-arylsulfotransferase IV, an enzyme involved in the metabolism of hormones and neurotransmitters.

Influence on Cellular Pathways

The influence of this compound on cellular signaling is an area of active research. Based on studies of its parent compound, 4-hydroxybenzoic acid, it is suggested that these molecules can influence key metabolic and signaling pathways, including the PI3K/Akt, MAPK3, and STAT3 pathways. mdpi.com

Synthetic derivatives of benzoic acid, including 3-fluoro-4-hydroxybenzoates, have been shown to affect cell viability. plos.org Research has particularly focused on the anti-proliferative effects of its derivatives against cancer cells. Analogues of curcuminoid, synthesized using 3-fluoro-4-hydroxybenzaldehyde, exhibited significant cytotoxic effects against a human ovarian cancer cell line. ossila.com

| Derivative/Analog | Cell Line | Effect | Finding |

| Curcuminoid analogue from 3-fluoro-4-hydroxybenzaldehyde | A2780 (Human ovarian cancer) | Cytotoxicity | IC₅₀ = 0.75 μM ossila.com |

| 4-Hydroxybenzoic acid derivatives | K-562 (Human leukemia) | Anti-proliferative | ~20-40% decrease in proliferation at 100 µM waocp.org |

| 3,4-Dihydroxybenzoic acid | Human gastric adenocarcinoma | Anti-proliferative | Dose and time-dependent decrease in proliferation waocp.org |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Role in Targeted Protein Degradation

Recent advancements in drug discovery have highlighted the utility of benzoic acid derivatives in the field of targeted protein degradation.

While 3-fluoro-4-hydroxyprolines are well-documented ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase used in Proteolysis Targeting Chimeras (PROTACs), derivatives of this compound have also been developed for similar applications. nih.govnih.govresearchgate.net Specifically, 3-fluoro-4-hydroxybenzamide-containing compounds have been described as components of degraders. google.com In these constructs, the benzamide (B126) moiety can be part of a larger molecule designed to bind to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to eliminate specific target proteins. google.com

The ubiquitin-proteasome system (UPS) is critical for maintaining cellular protein homeostasis, and its inhibition can be a therapeutic strategy. nih.govnih.gov Degraders containing a 3-fluoro-4-hydroxybenzamide (B3085413) component can be designed to induce the degradation of specific ubiquitin-proteasome-associated proteins. google.com Patent literature describes degrons capable of binding to various proteins within this system to induce their degradation. google.com

| Targeted Protein/Complex | Function/System |

| Hsp70/90 chaperone complex | Protein folding and stability |

| Usp14 | Deubiquitinating enzyme |

| UchL5 | Deubiquitinating enzyme |

| Rpn11 | Proteasome subunit |

This targeted degradation is a key mechanism for the therapeutic action of these advanced molecules. google.com

Applications of 3 Fluoro 4 Hydroxybenzoic Acid in Medicinal Chemistry and Drug Discovery

Development of Pharmaceutical Agents

3-Fluoro-4-hydroxybenzoic acid serves as a versatile building block in the synthesis of more complex pharmaceutical agents. chemimpex.com Its unique structure, featuring both a fluorine atom and a hydroxyl group, allows for various chemical modifications to create compounds with specific biological activities. chemimpex.com

Design of Anti-Inflammatory and Analgesic Compounds

This compound is a key intermediate in the development of new anti-inflammatory and analgesic drugs. chemimpex.com Its derivatives are explored for their potential to modulate inflammatory pathways. For instance, research has shown that compounds synthesized from related structures may inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. Derivatives of hydroxybenzoic acids, in general, have shown potential for reducing inflammation.

One area of investigation involves the synthesis of 5-aminosalicylic acid (5-ASA) derivatives. A compound synthesized from 4-fluoro phthalic anhydride (B1165640) and 5-ASA, demonstrated inhibitory effects on myeloperoxidase (MPO), an enzyme implicated in inflammation and oxidative stress. arabjchem.org

Development of Enzyme Inhibitors (e.g., SSAO/VAP-1 inhibitors)

Derivatives of this compound are investigated as inhibitors of various enzymes. One significant target is the Semicarbazide-Sensitive Amine Oxidase/Vascular Adhesion Protein-1 (SSAO/VAP-1). nih.govmedchemexpress.com SSAO/VAP-1 is an enzyme that plays a role in inflammatory responses and glucose transport. medchemexpress.com Inhibition of this enzyme is a therapeutic strategy for a range of conditions, including inflammatory diseases. justia.com

The development of small-molecule inhibitors for SSAO/VAP-1 has included various structural motifs, such as fluoroallylamines. nih.govjustia.com These inhibitors can interfere with leukocyte trafficking and reduce inflammation in various experimental models. nih.gov

Exploration in Cancer Immunotherapy

The application of this compound derivatives extends to the field of cancer research. While direct use in immunotherapy is an emerging area, related fluorinated compounds have been explored for their potential in cancer treatment. For instance, a related compound, 2-fluoro-4-hydroxybenzoic acid, has been used to synthesize immunoadjuvants with polyphosphazene, which could have applications in cancer immunotherapy. ossila.com

Research has also investigated the cytotoxic effects of this compound on cancer cell lines. In a study on ovarian cancer cells, it was assessed for its potential to overcome cisplatin (B142131) resistance, a major challenge in cancer treatment. waocp.org

Use in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in drug development. researchgate.net This approach starts with small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. researchgate.net Fluorine-containing fragments are particularly valuable in FBDD due to the unique properties of the fluorine atom. thermofisher.com

The use of ¹⁹F-NMR spectroscopy is a sensitive method for screening these fragments because fluorine is not naturally present in most biological systems. researchgate.net this compound and its derivatives can be part of specialty fragment libraries used to screen for new drug candidates against a wide range of biological targets. researchgate.netthermofisher.com The fluorine atom provides a clear signal in NMR-based screening, helping to identify and characterize the binding of the fragment to the target protein. thermofisher.com

Enhancement of Drug Efficacy and Formulation

The incorporation of this compound into drug molecules can enhance their efficacy and improve formulation properties. chemimpex.com The fluorine atom can modulate a compound's physicochemical properties, such as lipophilicity, which can lead to better absorption and bioavailability. chemimpex.com This is a critical aspect of drug development, as it determines how much of the active drug reaches its target in the body.

Furthermore, this compound serves as an intermediate in the creation of new drug formulations, contributing to the development of more effective therapeutic agents. chemimpex.com

Use in Medical Imaging and Pharmacokinetic Studies (as fluorinated tracers)

Fluorinated compounds are crucial in medical imaging, particularly in Positron Emission Tomography (PET). nih.gov The radioisotope fluorine-18 (B77423) (¹⁸F) is widely used to label tracers for PET imaging due to its favorable properties, including a suitable half-life and low positron energy, which results in high-resolution images. nih.gov

While 2-[¹⁸F]fluoro-2-deoxy-D-glucose (FDG) is the most common PET tracer, there is ongoing research to develop new ¹⁸F-labeled tracers for various applications, including oncology. nih.gov this compound can serve as a precursor for the synthesis of such novel fluorinated tracers. These tracers can be designed to target specific biological processes or receptors, offering more specific diagnostic information than general metabolic tracers like FDG. nih.gov For instance, ¹⁸F-labeled benzamide (B126) analogues have been developed for imaging tumors. google.com.na

In pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body, fluorinated compounds can also be used as tracers to follow the fate of a drug molecule.

Contribution to Novel Therapeutic Strategies

This compound serves as a significant scaffold and intermediate in the conception of innovative therapeutic strategies. Its unique electronic properties, conferred by the presence of both a fluorine atom and a hydroxyl group, make it a valuable entity for investigation in fragment-based drug discovery and for the synthesis of complex molecules with targeted biological activities. Research has explored its role and the activities of its derivatives in areas such as ion channel modulation and oncology.

A primary strategy involves utilizing this compound as a foundational component for creating potent inhibitors of specific biological targets. An important example is in the development of modulators for small/intermediate conductance Ca2+-activated K+ channels (KCa2/3). These channels are involved in shaping neurological, cardiovascular, and immunological functions, making them therapeutic targets for conditions like chronic inflammation and some cancers. nih.govresearchgate.net While this compound itself was found to have no significant blocking effect on KCa3.1 channels, it was instrumental as a building block for the synthesis of a highly potent dibenzoate derivative, 1,3-phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate), also known as RA-2. nih.govresearchgate.net This derivative demonstrated significant inhibitory efficacy against human KCa3.1 and KCa2 subtypes. nih.govresearchgate.net

Table 1: Inhibitory Activity of RA-2, a Derivative of this compound

| Compound | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| RA-2 (1,3-phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate)) | Human KCa3.1 | 17 nM | nih.govresearchgate.net |

| RA-2 (1,3-phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate)) | Human KCa2 subtypes | Similar potency to KCa3.1 | nih.govresearchgate.net |

Another avenue of research involves the direct assessment of this compound in cancer models to understand structure-activity relationships. In a study investigating the anti-cancer potential of gallic acid and its analogs, this compound was evaluated for its cytotoxic effects on cisplatin-sensitive (A2780S) and cisplatin-resistant (A2780CP) ovarian cancer cell lines. waocp.org The study aimed to understand how modifications to the benzoic acid structure, such as the substitution of hydroxyl groups with fluorine, impact cytotoxicity. waocp.org The findings indicated that replacing an electron-donating hydroxyl group with an electron-withdrawing fluorine atom resulted in decreased cytotoxic activity compared to other congeners like 3,4-dihydroxybenzoic acid. waocp.org This provides valuable data for the rational design of future chemotherapeutic agents.

Table 2: Congeners Tested for Cytotoxicity in Ovarian Cancer Cell Lines

| Compound Name | Structure Description | Reference |

|---|---|---|

| 3,4-Dihydroxybenzoic acid | Congener with two hydroxyl groups | waocp.org |

| 3,5-Dihydroxybenzoic acid | Congener with two hydroxyl groups | waocp.org |

| 4-Hydroxybenzoic acid | Congener with one hydroxyl group | waocp.org |

| 3-Hydroxybenzoic acid | Congener with one hydroxyl group | waocp.org |

| This compound | Test compound with one fluorine and one hydroxyl group | waocp.org |

| Gallic Acid Monohydrate | Parent compound with three hydroxyl groups | waocp.org |

Furthermore, this compound is a relevant molecule in the context of fragment-based drug discovery (FBDD). researchgate.net This modern therapeutic strategy identifies small, low-affinity compounds (fragments) that bind to biological targets. These fragments then serve as starting points for the development of more potent lead compounds. The use of ¹⁹F-NMR spectroscopy has become a powerful tool in FBDD because fluorine atoms are not naturally present in biological systems, providing a sensitive and clear signal for detecting binding events. researchgate.net As a fluorinated organic molecule, this compound represents the type of fragment that is highly valued in screening libraries aimed at discovering novel ligands for a wide range of protein and RNA targets. researchgate.net

Industrial and Material Science Applications of 3 Fluoro 4 Hydroxybenzoic Acid

Incorporation into Polymers and Resins

3-Fluoro-4-hydroxybenzoic acid serves as a key monomer or additive in the synthesis of advanced polymers and resins. chemimpex.com Its rigid aromatic structure and the presence of reactive functional groups (hydroxyl and carboxyl) allow it to be integrated into polyester, polyamide, and other polymer chains. This incorporation is particularly sought after for producing materials intended for high-performance applications where enhanced durability and stability are required. chemimpex.comsmolecule.com The fluorine atom, in particular, imparts unique characteristics to the resulting polymer, such as altered polarity, reduced surface energy, and enhanced resistance to chemical degradation.

The integration of this compound into polymer backbones significantly enhances their thermal stability and mechanical properties. chemimpex.comchemimpex.com The rigid, planar nature of the benzoic acid ring restricts the rotational freedom of the polymer chains, leading to a more ordered and crystalline structure. This increased crystallinity, coupled with strong inter-chain interactions from hydrogen bonding (via the hydroxyl group) and dipole-dipole forces (via the fluorine atom), requires more energy to overcome, thus raising the material's melting point and glass transition temperature. jchemrev.com

Polymers containing this monomer exhibit improved resistance to thermal degradation. jchemrev.com The inherent strength of the carbon-fluorine bond and the stability of the aromatic ring contribute to a polymer structure that can withstand higher temperatures without significant decomposition. jchemrev.com This makes these materials suitable for applications in electronics, automotive components, and aerospace, where reliable performance under thermal stress is critical. guidechem.comchemimpex.com The resulting polymers often show increased tensile strength, stiffness, and dimensional stability. chemimpex.comguidechem.com

| Property Enhancement | Contributing Structural Feature | Effect on Polymer |

| Thermal Stability | Aromatic Ring, Carbon-Fluorine Bond | Increases melting point and resistance to thermal degradation. chemimpex.comjchemrev.com |

| Mechanical Strength | Rigid Benzene (B151609) Ring Structure | Enhances tensile strength, stiffness, and hardness. chemimpex.comguidechem.com |

| Chemical Resistance | Fluorine Atom | Improves resistance to solvents and chemical attack. chemimpex.com |

Role in Specialty Chemicals and Advanced Materials Production

This compound is a versatile intermediate in the synthesis of a wide array of specialty chemicals and advanced materials. guidechem.com Its functional groups can be selectively modified, making it a valuable precursor for creating more complex molecules with tailored properties. chemimpex.com For instance, the carboxylic acid can be converted to esters or amides, while the hydroxyl group can be etherified. These reactions form the basis for producing a range of fine chemicals used in various industries.

In materials science, the compound is instrumental in developing advanced materials with specific thermal, electrical, or optical properties. chemimpex.com Its fluorinated structure is leveraged in the production of fluoropolymers and specialty coatings that require high chemical inertness and stability. chemimpex.com The ability to serve as a foundational building block allows researchers to design and synthesize novel materials for specialized applications. chemimpex.com

Use in Liquid Crystal Synthesis

The synthesis of liquid crystals (LCs) is a significant application for this compound and its isomers. The rod-like shape of the molecule is a fundamental prerequisite for forming the mesophases that characterize liquid crystals. ossila.commdpi.com The para-positioning of the functional groups in related compounds is often preferred for creating mesogens. ossila.com

The lateral fluorine atom plays a crucial role in modifying the physical properties of the resulting liquid crystal material. It can influence the melting point, the stability of various smectic and nematic phases, and the dielectric anisotropy of the material. biointerfaceresearch.comtandfonline.com For example, studies on related fluorinated benzoic acids have shown that the fluorine substituent can lead to the formation of additional or more stable tilted smectic phases, which are important for applications in ferroelectric display devices. ossila.combiointerfaceresearch.com The compound can be used to prepare precursors like 4-n-alkoxy-3-fluorobenzoic acids, which are well-established intermediates in the synthesis of liquid crystals. chemicalbook.com

| Liquid Crystal Property | Influence of this compound Moiety | Reference |

| Mesophase Formation | The rigid, linear molecular shape promotes liquid crystalline phases. | ossila.commdpi.com |

| Phase Stability | The lateral fluorine atom can enhance the stability of tilted smectic phases. | biointerfaceresearch.comtandfonline.com |

| Dielectric Anisotropy | The polar fluorine atom influences the overall dipole moment, affecting this key property. | biointerfaceresearch.com |

| Transition Temperatures | Fluorine substitution can lower melting points and alter phase transition temperatures. | biointerfaceresearch.com |

Applications in Agrochemicals

This compound serves as an important intermediate in the agrochemical industry. chemimpex.com The presence of fluorine in agrochemical molecules is known to significantly enhance their biological activity and metabolic stability. researchgate.netossila.com This compound acts as a building block for more complex active ingredients, contributing to the development of effective crop protection solutions. chemimpex.comsmolecule.com

The compound is specifically used in the formulation and synthesis of herbicides and fungicides. chemimpex.comchemimpex.com Its structure can be incorporated into larger molecules designed to target specific biological pathways in weeds or pathogenic fungi. For context, the non-fluorinated parent compound, 3-hydroxybenzoic acid, is known to be an intermediate for the herbicide Floxacin and is also used as a fungicide. huashihang-chemical.com The addition of the fluorine atom in this compound often leads to derivatives with increased potency and selectivity, allowing for lower application rates and potentially reduced environmental impact. smolecule.comillinois.edu

By serving as a precursor to potent agrochemicals, this compound contributes to modern crop protection strategies. smolecule.com The resulting products help safeguard crops from destructive pests and diseases, which in turn helps to increase agricultural yields. chemimpex.comsmolecule.com The development of selective herbicides and fungicides from this intermediate allows for targeted action against unwanted plants and pathogens while minimizing harm to the crops themselves. smolecule.com This enhanced efficacy and selectivity are crucial for sustainable agriculture. chemimpex.com

Environmental Fate and Biotransformation Pathways of 3 Fluoro 4 Hydroxybenzoic Acid

Microbial Degradation Pathways of Aromatic Compounds

Microorganisms have evolved diverse catabolic pathways to break down aromatic compounds, often utilizing them as sources of carbon and energy. researchgate.netcabidigitallibrary.org The degradation of fluorinated aromatics can be challenging for microbes; however, various pathways have been identified that facilitate their transformation and, in some cases, complete mineralization. researchgate.netmdpi.com

Research into the anaerobic degradation of m-cresol (B1676322) has revealed the role of 3-Fluoro-4-hydroxybenzoic acid as a key intermediate in the breakdown of fluorinated analogues. In a methanogenic consortium enriched from anaerobic sewage sludge, the degradation pathway of m-cresol was elucidated by using a fluorinated analogue, 6-fluoro-3-methylphenol. nih.govnih.gov The presence of the fluorine atom helped in the detection and identification of transient metabolites.

The study demonstrated that the consortium metabolized 6-fluoro-3-methylphenol through a series of steps, leading to the formation of this compound. nih.govnih.gov This intermediate was subsequently converted to 3-fluorobenzoic acid. nih.govnih.govualberta.ca This process mirrors the degradation of m-cresol to benzoic acid, indicating that this compound is an analogue to 4-hydroxybenzoic acid in this specific metabolic sequence. nih.govebi.ac.uk The final aromatic product, benzoic acid, connects the m-cresol degradation pathway to the anaerobic metabolism of many other phenolic compounds. nih.govebi.ac.uk

| Initial Compound | Metabolic Pathway Sequence | Reference |

|---|---|---|

| m-Cresol | m-Cresol → 4-Hydroxy-2-methylbenzoic acid → 4-Hydroxybenzoic acid → Benzoic acid | nih.gov |

| 6-Fluoro-3-methylphenol (Analogue) | 6-Fluoro-3-methylphenol → 5-Fluoro-4-hydroxy-2-methylbenzoic acid → This compound → 3-Fluorobenzoic acid | nih.govnih.gov |

Several microorganisms have been identified that can metabolize 4-hydroxybenzoic acid or its derivatives, providing insight into the potential biotransformation of its fluorinated form.

Pseudarthrobacter phenanthrenivorans : The strain Pseudarthrobacter phenanthrenivorans Sphe3 is capable of utilizing 4-hydroxybenzoic acid (4-HBA), the non-fluorinated parent compound, as its sole source of carbon and energy. nih.govresearchgate.net Metabolomic and transcriptomic analyses suggest that Sphe3 hydroxylates 4-HBA to form protocatechuate. nih.govresearchgate.net This intermediate is then funneled into the tricarboxylic acid (TCA) cycle through several routes, including ortho- and meta-cleavage pathways or decarboxylation to catechol. nih.gov The versatility of this strain highlights multiple concurrent catabolic pathways for degrading 4-HBA. nih.govresearchgate.net

Candida parapsilosis : The ascomycetous yeast Candida parapsilosis CBS604 metabolizes 4-hydroxybenzoate (B8730719) through a pathway distinct from many bacteria. nih.govoup.com It utilizes a novel flavoprotein monooxygenase, 4-hydroxybenzoate 1-hydroxylase, to catalyze the initial oxidative decarboxylation of 4-hydroxybenzoate derivatives. nih.govasm.org Crucially, this enzyme is capable of converting fluorinated 4-hydroxybenzoates, including this compound, into their corresponding fluorinated hydroquinones. nih.govasm.org The enzyme is induced when the yeast is grown on 4-hydroxybenzoate or related dihydroxybenzoates. asm.org

Enterobacter cloacae : The strain Enterobacter cloacae EM, isolated from a dietary supplement, demonstrates resistance to and the ability to degrade parabens (esters of 4-hydroxybenzoic acid). nih.gov The degradation proceeds via a two-step aerobic pathway: first, the hydrolysis of the ester bond to produce 4-hydroxybenzoic acid, followed by a stoichiometric decarboxylation to produce phenol. nih.govresearchgate.net

| Microorganism | Substrate(s) | Key Metabolic Step(s) | Final Product(s) / Intermediate(s) | Reference |

|---|---|---|---|---|

| Pseudarthrobacter phenanthrenivorans Sphe3 | 4-Hydroxybenzoic acid | Hydroxylation to protocatechuate, followed by ring cleavage or decarboxylation | Protocatechuate, Catechol | nih.govresearchgate.net |

| Candida parapsilosis CBS604 | 4-Hydroxybenzoate and its fluorinated derivatives (including This compound ) | Oxidative decarboxylation | 1,4-Dihydroxybenzene (Hydroquinone) and corresponding fluorinated hydroquinones | nih.govasm.org |

| Enterobacter cloacae EM | Parabens (esters of 4-hydroxybenzoic acid) | Ester hydrolysis followed by decarboxylation | 4-Hydroxybenzoic acid, Phenol | nih.govresearchgate.net |

Oxidative decarboxylation is a key mechanism in the microbial catabolism of 4-hydroxybenzoic acid and its derivatives. This reaction involves the removal of the carboxyl group and the addition of a hydroxyl group to the aromatic ring.

In Candida parapsilosis, this reaction is catalyzed by the FAD-dependent enzyme 4-hydroxybenzoate 1-hydroxylase. nih.gov The enzyme facilitates the conversion of a range of 4-hydroxybenzoate derivatives, including fluorinated substrates, directly to hydroquinones. nih.govasm.org Studies using ¹⁸O₂ confirmed that the oxygen atom incorporated into the hydroquinone (B1673460) product is derived from molecular oxygen. asm.org The proposed mechanism suggests that the phenolate (B1203915) form of the substrate plays a critical role in the flavin-mediated oxidative decarboxylation. nih.gov

Similarly, under aerobic conditions, Enterobacter cloacae EM utilizes a decarboxylase-type enzyme to convert 4-hydroxybenzoic acid stoichiometrically into phenol. nih.govresearchgate.net This transformation occurs after the initial hydrolysis of paraben esters. nih.gov

Metabolism by Microorganisms (e.g., Pseudarthrobacter phenanthrenivorans, Candida parapsilosis, Enterobacter cloacae)

Biodegradation of Related Phenolic Compounds

The biodegradation of this compound can be understood in the broader context of how microbes handle related phenolic and fluorinated aromatic compounds. The stability of the carbon-fluorine bond often makes fluorinated compounds recalcitrant. mdpi.commdpi.com However, microorganisms can employ specific enzymes to overcome this stability.

The degradation of fluorophenols by the yeast-like fungus Exophiala jeanselmei has been shown to proceed through the formation of fluorinated catechols and muconates. nih.gov The position of the fluorine substituent is critical; if fluorine is located ortho to the hydroxyl groups of the formed catechol, further biodegradation can be inhibited. nih.gov In denitrifying bacteria, 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) can be degraded, with stoichiometric release of fluoride (B91410), while 3-fluorobenzoate (B1230327) has been observed to be more resistant under these conditions. researchgate.net